molecular formula C10H14N2O B13440606 N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide

N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide

Cat. No.: B13440606
M. Wt: 186.28 g/mol
InChI Key: GPEOAEVZTOQXLG-YEBVBAJPSA-N
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Description

N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, including its stability and ability to be tracked in various chemical and biological processes. The molecular formula of this compound is C10H8D8Br2N2O2, and it has a molecular weight of 348.1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide typically involves the deuteration of N-(4-Hydroxyphenyl)piperazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may yield amines .

Scientific Research Applications

N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions.

    Biology: Employed in metabolic studies to track the movement and transformation of molecules within biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide involves its interaction with various molecular targets and pathwaysThis effect can be used to study reaction mechanisms and pathways in detail .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)piperazine: The non-deuterated version of the compound.

    N-(4-Hydroxyphenyl)piperazine-d4: A partially deuterated version of the compound.

Uniqueness

N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide is unique due to its complete deuteration, which provides enhanced stability and allows for more precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate measurement and analysis are critical .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

186.28 g/mol

IUPAC Name

4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol

InChI

InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2/i5D2,6D2,7D2,8D2

InChI Key

GPEOAEVZTOQXLG-YEBVBAJPSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)O)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)O

Origin of Product

United States

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